Cas no 933700-53-9 (1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine)
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
- 1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine
- 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine
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- Inchi: 1S/C11H17FN2/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8,13H2,1-2H3
- InChI Key: JWUZFHYLKAZQPJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(CCN(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 153
- XLogP3: 1.3
- Topological Polar Surface Area: 29.3
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413650-10mg |
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine |
933700-53-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413650-50mg |
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine |
933700-53-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B413650-100mg |
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine |
933700-53-9 | 100mg |
$ 160.00 | 2022-06-07 |
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine: A Comprehensive Overview
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine is a versatile organic compound with the CAS number 933700-53-9. This compound is widely recognized in the chemical and pharmaceutical industries for its unique structural properties and diverse applications. The molecule consists of a propane backbone with two amine groups at positions 1 and 3, where the nitrogen atom at position 3 is dimethylated. Additionally, the compound features a fluorophenyl group attached to the first carbon atom of the propane chain. This combination of functional groups makes it a valuable intermediate in various synthetic processes.
Recent studies have highlighted the importance of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine in drug discovery and development. Its ability to act as a building block for more complex molecules has been extensively explored in academic and industrial research. For instance, researchers have utilized this compound to synthesize novel bioactive compounds with potential applications in treating diseases such as cancer and neurodegenerative disorders. The fluorophenyl group is particularly significant due to its electronic properties, which enhance the compound's reactivity and selectivity in various reactions.
The synthesis of 933700-53-9 involves a multi-step process that typically begins with the preparation of intermediates such as 4-fluorophenyl derivatives. These intermediates are then subjected to nucleophilic substitution or coupling reactions to introduce the diamine functionality. The dimethylation at position 3 is achieved through alkylation or methylation techniques, ensuring high purity and stability of the final product. Advanced chromatographic methods are employed to isolate and characterize the compound, confirming its structural integrity and purity.
In terms of applications, 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine has found extensive use in the development of advanced materials. Its ability to form stable bonds with other functional groups makes it an ideal candidate for polymer synthesis and cross-linking reactions. Moreover, this compound has been employed in the creation of novel catalysts for industrial processes, where its unique electronic properties enhance catalytic efficiency and selectivity.
Recent advancements in green chemistry have also brought attention to 933700-53-9 as a sustainable alternative in synthetic pathways. Researchers have explored eco-friendly methods for its synthesis, including the use of renewable feedstocks and energy-efficient reaction conditions. These developments align with global efforts to reduce environmental impact while maintaining high standards of product quality.
The structural versatility of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine has also made it a valuable tool in medicinal chemistry. Its ability to serve as a scaffold for drug design has been leveraged in numerous preclinical studies. For example, derivatives of this compound have shown promise as inhibitors of key enzymes involved in disease progression. The fluorophenyl group contributes significantly to these biological activities by enhancing molecular stability and bioavailability.
In conclusion, 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,
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